molecular formula C15H12N6S2 B2920041 N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine CAS No. 1797368-24-1

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine

Cat. No.: B2920041
CAS No.: 1797368-24-1
M. Wt: 340.42
InChI Key: BENDZDJQFDNOCL-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine is a complex organic compound characterized by its unique molecular structure, which includes a tetrazole ring, a thiophene ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine typically involves multiple steps, starting with the preparation of the tetrazole and thiophene derivatives. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, large-scale batch processes, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and triethylorthoformate.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine is studied for its potential biological activity. It may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.

Medicine: In the medical field, this compound has shown promise in drug discovery and development. Its potential as an anti-inflammatory, antimicrobial, or anticancer agent is being explored.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide: This compound shares a similar tetrazole structure but has a different substituent on the phenyl ring.

  • 4-(2-Fluoro-4-(1H-tetrazol-1-yl)phenyl)morpholine: Another tetrazole derivative with a morpholine group.

Uniqueness: N-(4-(1H-tetrazol-1-yl)phenyl)-4-(4-methylthiophen-2-yl)thiazol-2-amine is unique due to its combination of tetrazole, thiophene, and thiazole rings, which provides it with distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

4-(4-methylthiophen-2-yl)-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6S2/c1-10-6-14(22-7-10)13-8-23-15(18-13)17-11-2-4-12(5-3-11)21-9-16-19-20-21/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENDZDJQFDNOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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